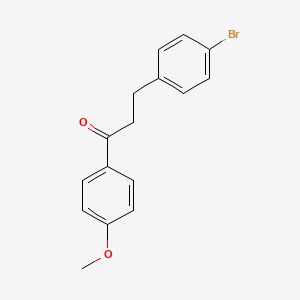

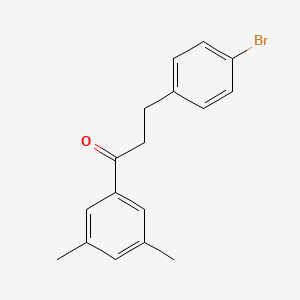

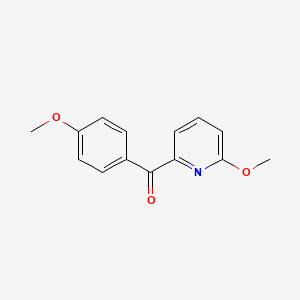

![molecular formula C25H34N2O5 B1441370 2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid CAS No. 40761-70-4](/img/structure/B1441370.png)

2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid

説明

The compound appears to be a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products. The presence of the tetramethyl groups and the carboxylic acid group suggest that this compound could have interesting chemical properties.

Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds typically involves the formation of the piperidine ring, followed by functionalization with the desired groups.Molecular Structure Analysis

The molecular structure of this compound would likely be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.Chemical Reactions Analysis

Again, without specific information, it’s hard to say what reactions this compound might undergo. The presence of the carboxylic acid group suggests that it could participate in reactions typical of carboxylic acids, such as esterification or amide formation.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of the carboxylic acid group suggests that this compound would be acidic. The tetramethyl groups might increase the compound’s lipophilicity, which could affect its solubility and its ability to cross biological membranes.科学的研究の応用

Spin Labeling and Imaging

The compound and its derivatives are used in electron paramagnetic resonance (EPR) and magnetic resonance imaging (MRI). For instance, aminoxyl radicals (nitroxides), a class of compounds to which this molecule belongs, are employed as antioxidants, spin labels for proteins, and probes in EPR and MRI studies. However, the rapid reduction of the radical moiety in cells, turning them into diamagnetic hydroxylamines, limits their use in spectroscopic and imaging studies. Efforts to enhance the stability of these compounds include varying the electronic and steric environment of the radical. One study showed that tetraethyl-substituted piperidine nitroxides are effective against reduction by ascorbate or cytosolic extracts and are used for EPR and MRI in vivo imaging of mouse head with notable half-life improvements (Babic, Orio, & Peyrot, 2020).

Peptide Synthesis

The compound is also involved in peptide synthesis. In one study, the structures of 2-alkoxy-5(4H)-oxazolones derived from this compound were solved by single-crystal X-ray diffraction. These structures represent the first examples of 2-alkoxy-5(4H)-oxazolones in the crystal state. This is significant for understanding the nature of these compounds in peptide synthesis (Crisma, Valle, Formaggio, Toniolo, & Bagno, 1997).

Oxidation Reactions and Catalysis

This compound is also used in oxidation reactions and as a catalyst. For instance, 4-methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride, derived from the corresponding 1-piperidinyloxyl radical, has been used as an oxyfunctionalizing reagent for enolizable ketones, demonstrating its utility in selective oxyfunctionalization of ketones (Ren, Liu, & Guo, 1996).

Fluorescence Probing

A derivative of the compound, 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol, has been incorporated into a 7-nitrobenzoxadiazole fluorophore for the reversible fluorescent probing of ClO(-)/AA redox cycles in aqueous solutions and living cells (Wang, Ni, & Shao, 2016).

Antimicrobial Applications

Some derivatives of the compound have shown antimicrobial activity. For example, a study synthesized new pyridine derivatives using 2-chloropyridine-3-carboxylic acid, demonstrating variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

将来の方向性

Future research on this compound could involve exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties in more detail.

Please note that this is a general analysis based on the structure of the compound and does not include specific data on “2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid”. For a more detailed analysis, more specific information would be needed.

特性

IUPAC Name |

4-(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-ylmethoxycarbonylamino)-2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,16-20,27H,13-15H2,1-4H3,(H,26,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMPQEQYCAEMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC([NH+]1[O-])(C)C)(C(=O)O)NC(=O)OCC2C3C=CC=CC3C4C2C=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724551 | |

| Record name | 2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid | |

CAS RN |

40761-70-4 | |

| Record name | 2,2,6,6-Tetramethyl-1-oxo-4-({[(4b,8a,9,9a-tetrahydro-4aH-fluoren-9-yl)methoxy]carbonyl}amino)-1lambda~5~-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

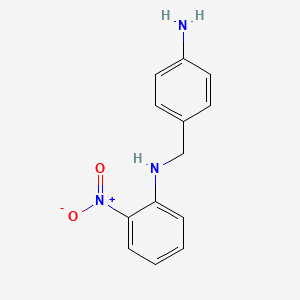

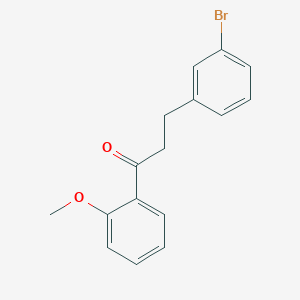

![2,2-Dimethyl-1-(6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one](/img/structure/B1441292.png)

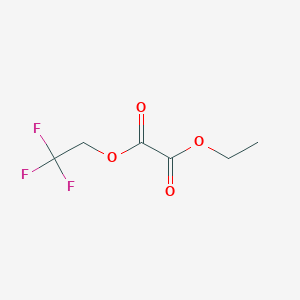

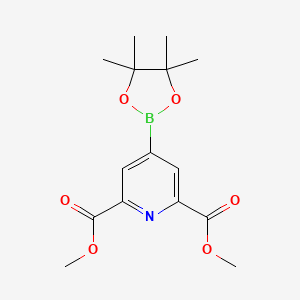

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoic acid](/img/structure/B1441305.png)

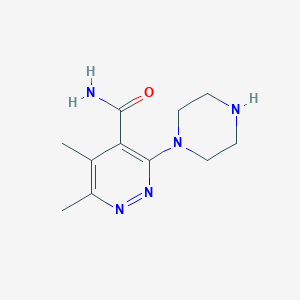

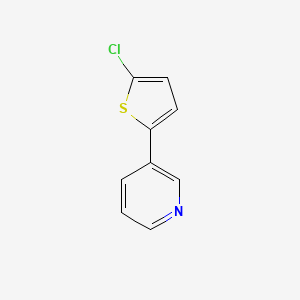

![{3-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]propyl}amine](/img/structure/B1441307.png)